1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole
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Overview
Description
1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a methylthio group, and a phenyl group attached to an imidazole ring
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.
Addition of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Phenyl Group: This can be done through various aromatic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The phenyl group can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(methylthio)propan-1-one: This compound shares the chlorophenyl and methylthio groups but differs in its overall structure and reactivity.
(3-Chlorophenyl)(3-(methylthio)phenyl)methanol: Another related compound with similar functional groups but different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-methylsulfanyl-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-18-11-15(12-6-3-2-4-7-12)19(16)14-9-5-8-13(17)10-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUZGPPKGXEHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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